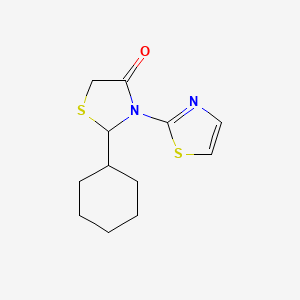
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol is an organic compound with the molecular formula C14H13FOS It contains a cyclopropyl group, a fluorophenyl group, and a thiophen-2-ylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated via electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Thiophen-2-ylmethanol Moiety: The thiophen-2-ylmethanol moiety can be synthesized through the reaction of thiophene with formaldehyde, followed by reduction to the alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as cyclopropyl halides, fluorobenzene, and thiophene.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst selection, to maximize yield and purity.
Purification and Isolation: Techniques such as distillation, crystallization, and chromatography are used to purify and isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding thiol or amine, using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, or organolithium reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols, amines, or hydrocarbons.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disruption of Cellular Membranes: Affecting membrane integrity and function, leading to changes in cellular behavior.
Comparación Con Compuestos Similares
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol can be compared with similar compounds such as:
Cyclopropyl(4-fluorophenyl)quinoline-3-acrylaldehyde: Shares the cyclopropyl and fluorophenyl groups but differs in the presence of a quinoline ring and acrylaldehyde moiety.
4-(4-Fluorophenyl)thiophen-2-ylmethanol: Lacks the cyclopropyl group but contains the fluorophenyl and thiophen-2-ylmethanol moieties.
Cyclopropyl(4-fluorophenyl)methanol: Contains the cyclopropyl and fluorophenyl groups but lacks the thiophen-2-ylmethanol moiety.
Propiedades
Número CAS |
88858-94-0 |
|---|---|
Fórmula molecular |
C14H13FOS |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
cyclopropyl-(4-fluorophenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C14H13FOS/c15-12-7-5-11(6-8-12)14(16,10-3-4-10)13-2-1-9-17-13/h1-2,5-10,16H,3-4H2 |
Clave InChI |
CCPNPBRERVEAFH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=C(C=C2)F)(C3=CC=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)

![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)

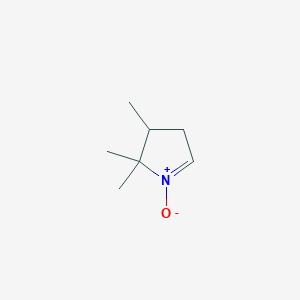
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
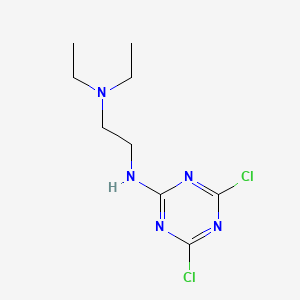
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
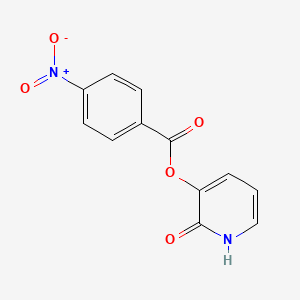
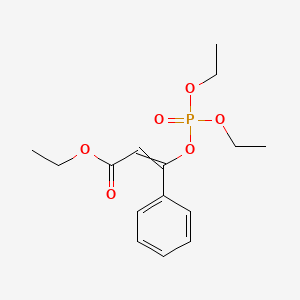

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
